![molecular formula C28H25ClN2O7 B2508124 2-[3-(4-氯苯甲酰基)-6,7-二甲氧基-4-氧代喹啉-1-基]-N-(2,4-二甲氧基苯基)乙酰胺 CAS No. 866808-45-9](/img/structure/B2508124.png)
2-[3-(4-氯苯甲酰基)-6,7-二甲氧基-4-氧代喹啉-1-基]-N-(2,4-二甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a novel anilidoquinoline derivative, which is a class of compounds known for their diverse biological activities. While the specific compound has not been directly studied in the provided papers, similar anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic effects, including antiviral, antiapoptotic, and antibacterial properties.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives typically involves multi-step reactions, often starting with the cyclization of precursor molecules. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant therapeutic efficacy in treating Japanese encephalitis, demonstrating the potential of this class of compounds in medical applications . Another synthesis route described for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involved a key cyclization step yielding a 3-cyano-4-hydroxyquinoline intermediate, which was then further processed to obtain the final product with high purity and yield, indicating the feasibility of large-scale production .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of various substituents, such as chloro groups, methoxy groups, and acetamide linkages, can significantly influence the biological activity and physical properties of these compounds. Spectroscopic techniques, including elemental analyses and various spectrometric methods, are commonly used to characterize these molecules and confirm their structures .
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions depending on their functional groups. For example, the O-acylation reaction is a common method used to introduce acyl groups into the quinoline structure, as seen in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . These reactions are typically mediated by bases such as triethylamine and can be performed at room temperature, offering a straightforward and clean synthetic route.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structures. The introduction of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, solubility, and thermal stability. Thermal analyses, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide insights into the thermal behavior and stability of these compounds under various conditions .
科学研究应用
治疗应用
该化合物及其衍生物的一个应用领域是治疗应用。例如,已合成并评估了类似于所讨论化合物的化合物,以了解其抗病毒和抗凋亡作用,特别是在治疗日本脑炎等病毒性疾病方面。一项著名的研究证明了苯并喹啉衍生物的显着抗病毒功效,表明感染小鼠的病毒载量减少,存活率增加 (Ghosh 等,2008)。此外,其他衍生物因其抗肿瘤活性而被探索,与对照物质相比,某些喹唑啉酮类似物表现出广谱抗肿瘤活性和显着的效力 (Al-Suwaidan 等,2016)。
合成和结构研究
对相关化合物的合成和结构方面的研究提供了对其潜在应用的见解。研究详细阐述了类似化合物的合成过程,揭示了它们的复杂结构以及它们形成盐或结晶固体的条件 (Karmakar 等,2007)。此类研究不仅有助于我们了解这些化合物的化学性质,还为开发具有特定特性的新材料开辟了途径。
分子对接和计算机模拟研究
分子对接研究对于理解这些化合物与生物靶标之间的相互作用至关重要。研究已采用分子对接来研究喹唑啉酮衍生物与特定酶或受体的结合亲和力,突出了它们作为各种生物过程抑制剂的潜力 (Mehta 等,2019)。此外,计算机模拟研究提供了对这些化合物的类药物性和药代动力学性质的预测,促进了新药的早期开发。
作用机制
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Some predicted properties include a density of 14±01 g/cm³, a boiling point of 7220±600 °C at 760 mmHg, and a vapor pressure of 00±23 mmHg at 25°C . The compound’s water solubility at 25°C is estimated to be 0.364 mg/L , suggesting it may have low bioavailability.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
安全和危害
属性
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O7/c1-35-18-9-10-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-5-7-17(29)8-6-16)28(34)19-12-24(37-3)25(38-4)13-22(19)31/h5-14H,15H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZFFQYIEBJKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

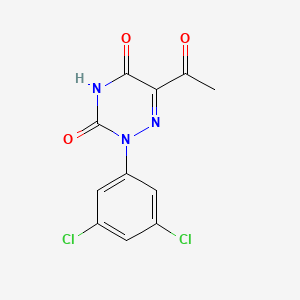
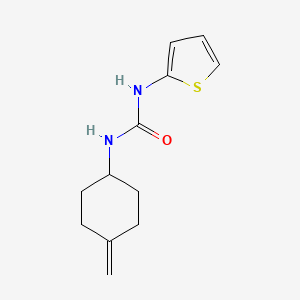
![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)
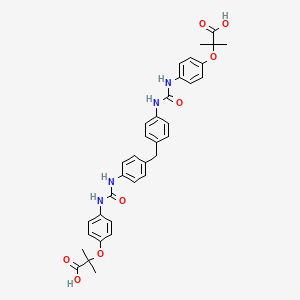
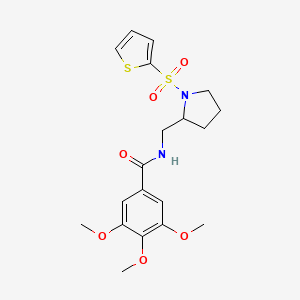
![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)
![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)


![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)
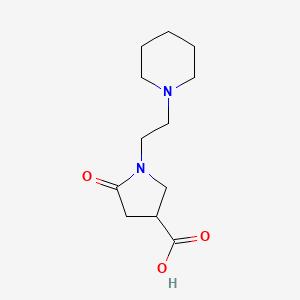
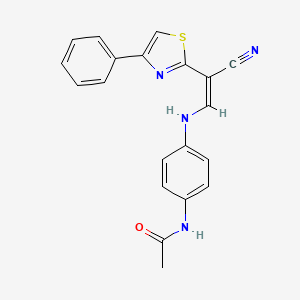
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)